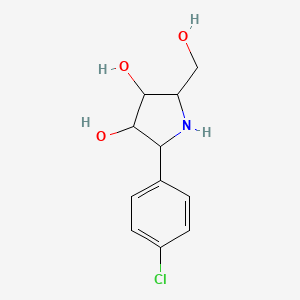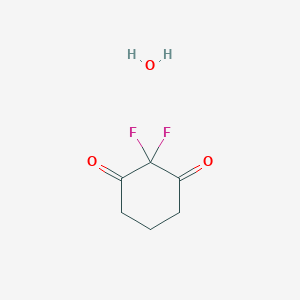
C.I. Basic red 35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Basic Red 35 is a synthetic dye belonging to the class of basic dyes, also known as cationic dyes. These dyes are characterized by their ability to form ionic bonds with negatively charged substrates, such as acrylic fibers. This compound is known for its brilliant red hue and is commonly used in the textile industry for dyeing acrylic fibers, wool, and silk.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Basic Red 35 typically involves the condensation of aromatic amines with aldehydes or ketones, followed by a series of chemical reactions to introduce the desired chromophore. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and controlled pH levels to ensure the formation of the desired dye structure.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and subjected to the necessary reaction conditions. The process is carefully monitored to maintain the quality and consistency of the dye. After the synthesis, the dye is purified through filtration, crystallization, and drying processes to obtain the final product in powder or liquid form.
Chemical Reactions Analysis
Types of Reactions
C.I. Basic Red 35 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds.
Substitution: The dye can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other simpler aromatic compounds.
Scientific Research Applications
C.I. Basic Red 35 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing cellular structures and components.
Medicine: Investigated for potential therapeutic applications, such as targeting specific cellular pathways.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks and coatings.
Mechanism of Action
The mechanism of action of C.I. Basic Red 35 involves its ability to form ionic bonds with negatively charged substrates. The dye molecules interact with the substrate through electrostatic attractions, leading to the formation of stable complexes. This interaction is facilitated by the presence of cationic groups in the dye structure, which enhance its affinity for negatively charged surfaces.
Comparison with Similar Compounds
Similar Compounds
- C.I. Basic Red 1
- C.I. Basic Red 18
- C.I. Basic Red 46
Comparison
C.I. Basic Red 35 is unique in its specific hue and intensity compared to other basic red dyes. While C.I. Basic Red 1 and C.I. Basic Red 18 also produce red shades, they differ in their chemical structures and application properties. C.I. Basic Red 46, on the other hand, is known for its use in different industrial applications and may have different fastness properties compared to this compound.
Properties
CAS No. |
12221-59-9 |
|---|---|
Molecular Formula |
C9H6O4 |
Molecular Weight |
0 |
Synonyms |
C.I. Basic red 35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)
